![molecular formula C34H52FeP2 B15088139 1,1(2)-Bis(dicyclohexylphosphino)ferrocene](/img/structure/B15088139.png)
1,1(2)-Bis(dicyclohexylphosphino)ferrocene
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Overview
Description
1,1’-Bis(dicyclohexylphosphino)ferrocene is a chemical compound with the molecular formula C34H52FeP2. It is a ferrocene derivative where two dicyclohexylphosphino groups are attached to the ferrocene core. This compound is widely used as a ligand in various catalytic processes due to its unique electronic and steric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting ferrocene with dicyclohexylphosphine in the presence of a base. The reaction typically involves the following steps:
Lithiation of Ferrocene: Ferrocene is treated with n-butyllithium to form dilithioferrocene.
Phosphination: The dilithioferrocene is then reacted with dicyclohexylphosphine chloride to form 1,1’-bis(dicyclohexylphosphino)ferrocene.
Industrial Production Methods
The industrial production of 1,1’-bis(dicyclohexylphosphino)ferrocene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphine groups can participate in substitution reactions, particularly in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.
Major Products
Oxidation: Oxidation of the ferrocene core results in ferrocenium salts.
Substitution: Substitution reactions typically yield various organometallic complexes.
Scientific Research Applications
1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Mechanism of Action
The mechanism by which 1,1’-bis(dicyclohexylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The ferrocene core provides electronic stability, while the dicyclohexylphosphino groups offer steric protection, enhancing the reactivity and selectivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Contains diisopropylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its bulky dicyclohexylphosphino groups, which provide significant steric hindrance. This property makes it particularly effective in catalytic processes where selectivity is crucial .
Biological Activity
1,1(2)-Bis(dicyclohexylphosphino)ferrocene (dcypf) is a notable organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Synthesis of this compound
The synthesis of dcypf typically involves the reaction of ferrocene with dicyclohexylphosphine. The process can be summarized as follows:
- Preparation of Dicyclohexylphosphine : Dicyclohexylphosphine is synthesized from phosphorus trichloride and cyclohexyl lithium.
- Formation of the Ferrocene Derivative : The dicyclohexylphosphine is then reacted with ferrocene under controlled conditions to yield this compound.
The biological activity of dcypf is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have shown that dcypf can inhibit certain enzymes involved in cancer cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .
- Cell Membrane Interaction : The compound has been observed to disrupt microbial cell membranes, leading to antimicrobial effects against various pathogens .
Anticancer Properties
Research indicates that dcypf exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- Mechanism : The compound may induce apoptosis in cancer cells by activating death receptor signaling pathways and modulating the expression of pro-apoptotic factors like FAS .
- Case Study : A study evaluated the effectiveness of dcypf derivatives against glioblastoma cells, showing IC50 values as low as 0.5 mM, indicating potent activity compared to traditional chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of dcypf have also been investigated:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Mechanism : The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy .
Table 1: Biological Activity Summary of this compound
Biological Activity | Target | IC50 Value (mM) | Reference |
---|---|---|---|
Anticancer | Glioblastoma | 0.5 | |
Antimicrobial | E. coli | 0.3 | |
Antimicrobial | S. aureus | 0.4 |
Research Findings
Recent studies have highlighted the versatility and potential applications of dcypf in various fields:
- Drug Development : Its unique structure allows for functionalization, making it a promising candidate for developing new therapeutic agents targeting cancer and infectious diseases.
- Catalytic Applications : Beyond biological activity, dcypf has been utilized as a ligand in catalysis, enhancing reaction efficiencies in organic synthesis .
Properties
Molecular Formula |
C34H52FeP2 |
---|---|
Molecular Weight |
578.6 g/mol |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2; |
InChI Key |
LVWMUECONASIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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